2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide is a chemical compound that has garnered attention due to its potential therapeutic applications, particularly in oncology. This compound belongs to a class of indole derivatives, which are known for their diverse biological activities, including antitumor properties. The indole structure is a significant pharmacophore in medicinal chemistry, often associated with various biological activities.
The compound is synthesized through various methods, primarily involving the reaction of indole derivatives with acetic acid derivatives. Notable research has highlighted its synthesis and biological evaluation, demonstrating its potential as an antitumor agent against solid tumors, including colon and lung cancers .
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide can be classified under:
The synthesis of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide typically involves several key steps:
The reactions are usually monitored using techniques like thin-layer chromatography (TLC) and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .
The primary chemical reactions involving 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide include:
These reactions are often optimized for yield and selectivity using various solvents and temperature conditions, ensuring minimal side reactions occur during synthesis .
The mechanism of action for 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide primarily involves:
Research indicates that compounds within this class can exhibit significant cytotoxicity against various cancer cell lines, making them promising candidates for further development .
Characterization techniques such as infrared spectroscopy (IR) confirm functional groups present in the compound, while NMR provides detailed information about its molecular environment .
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide has several potential applications:
The compound’s core structure consists of an indole ring system (benzopyrrole) linked to a N,N-dimethyloxoacetamide group at the pyrrole C3 position. Its IUPAC name, 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide, systematically describes this connectivity [1] [5] [6]. Key identifiers include:
Table 1: Structural Identifiers of 2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide
Identifier Type | Value |
---|---|
CAS Registry Number | 29095-44-1 |
PubChem CID | 34471 |
NSC Number | 71955 |
UNII | 6H7BWU2Q2P |
EC Number | 249-429-7 |
X-ray crystallography predicts a near-planar indole ring with the glyoxylamide side chain adopting a conformation perpendicular to the heterocycle to minimize steric clashes. The carbonyl groups exhibit distinct electronic environments: the amide carbonyl resonates downfield (δ ~165–170 ppm in ¹³C NMR) relative to the α-keto carbonyl (δ ~180–185 ppm) due to resonance stabilization from the dimethylamino group [1] [6]. Hydrogen-bonding interactions between the indole N–H and the adjacent carbonyl oxygen may stabilize the solid-state conformation.
Table 2: Key Spectroscopic Signatures
Spectroscopic Method | Predicted Features |
---|---|
¹H NMR (DMSO-d₆) | δ 11.8 (s, 1H, N–H), 8.1–7.9 (m, 2H, Ar–H), 7.5–7.2 (m, 2H, Ar–H), 7.0–6.9 (m, 1H, Ar–H), 3.1 (s, 6H, N(CH₃)₂) |
¹³C NMR | δ 180.5 (C=O, keto), 165.9 (C=O, amide), 136.2 (C3), 125–110 (aromatic CH), 38.5 (N(CH₃)₂) |
IR (KBr) | 3300 (N–H stretch), 1705, 1680 (C=O stretches), 1600 (aromatic C=C) |
The synthesis of 3-glyoxylamide indoles emerged from broader efforts to functionalize the indole C3 position, known for its high nucleophilicity. Early routes adapted classical indole syntheses:
A patent filed in 2001 (WO2002008225A1) marked a key milestone, detailing the preparation of 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives as antitumor agents and highlighting the pharmacological relevance of this structural class [4]. Sigma-Aldrich (now MilliporeSigma) subsequently listed the compound as a "rare chemical" for early-stage drug discovery, noting the absence of analytical data and emphasizing buyer responsibility for characterization [2]. Advances in catalytic C–H functionalization after 2010 enabled more efficient routes, though the direct acylation approach remains industrially preferred due to cost-effectiveness [8].
Indole derivatives constitute a privileged scaffold in drug design due to their:
Table 3: Biologically Active Indole-3-glyoxylamide Analogues
Compound | Biological Activity | Target/Model | Reference |
---|---|---|---|
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazides | Antiviral (IC₅₀: 0.4–2.1 μg/mL) | Coxsackie B4 virus | [3] |
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide | Antitumor lead (Patent: WO2002008225A1) | Not specified | [4] [7] |
Ethyl 1H-indole-3-carboxylates | Anti-HCV activity | Hepatitis C virus (Huh-7.5 cells) | [3] |
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxo-acetamide serves as a versatile precursor for generating libraries of derivatives. Modifications include:
Research highlights its role in developing antiviral and anticancer agents, positioning it as a critical scaffold for future therapeutic discovery [3] [4] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3